molecular formula C8H18ClN B8773472 Cyclohexyldimethylammonium chloride CAS No. 2498-24-0

Cyclohexyldimethylammonium chloride

Cat. No.: B8773472
CAS No.: 2498-24-0
M. Wt: 163.69 g/mol
InChI Key: KBXRGBYSPXRSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyldimethylammonium chloride (CAS 2498-24-0) is a quaternary ammonium salt characterized by a cyclohexyl group and two methyl groups attached to a central nitrogen atom, with chloride as the counterion. Its molecular formula is C₈H₁₈N⁺Cl⁻, and it typically functions as a surfactant, phase-transfer catalyst, or antimicrobial agent in industrial and pharmaceutical applications. The cyclohexyl group enhances lipophilicity, while the chloride anion ensures moderate water solubility, making it suitable for formulations requiring balanced hydrophilicity and organic solubility .

Properties

CAS No.

2498-24-0

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

N,N-dimethylcyclohexanamine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-9(2)8-6-4-3-5-7-8;/h8H,3-7H2,1-2H3;1H

InChI Key

KBXRGBYSPXRSOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCCC1.Cl

Related CAS

98-94-2 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Cyclohexyldimethylammonium Salts with Different Anions

Compounds sharing the same cationic structure but differing in anions exhibit distinct solubility and application profiles:

Compound Name CAS Number Molecular Formula Key Properties/Applications
Cyclohexyldimethylammonium chloride 2498-24-0 C₈H₁₈N⁺Cl⁻ Moderate water solubility; used in biocides and surfactants .
Cyclohexyldimethylammonium acetate 3084-33-1 C₈H₁₈N⁺C₂H₃O₂⁻ Higher solubility in polar solvents; potential use in organic synthesis .
Cyclohexyldimethylammonium oleate 61121-67-3 C₈H₁₈N⁺C₁₈H₃₃O₂⁻ Lipophilic; applications in emulsions or lubricants .

Key Insight : The anion significantly impacts solubility and compatibility. Chloride derivatives are preferred for aqueous systems, while oleate or lactate variants suit lipid-rich formulations.

Quaternary Ammonium Salts with Varied Cationic Structures

Alterations in the alkyl chain or substituents on the nitrogen atom influence antimicrobial efficacy and environmental persistence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Applications
Dimethyldioctylammonium chloride 5538-94-3 C₁₈H₄₀N⁺Cl⁻ 305.97 Surfactant in detergents; higher toxicity to aquatic organisms .
Benzyltrimethylammonium tetrachloroiodate 121309-88-4 C₁₀H₁₆N⁺I⁻Cl₄⁻ 454.31 Oxidizing agent in organic synthesis; limited biocompatibility .
Cetyl trimethyl ammonium nitrate 3084-33-1 C₁₉H₄₂N⁺NO₃⁻ 348.46 Antistatic agent; lower environmental persistence than chloride analogs .

Key Insight : this compound’s cyclohexyl group offers steric bulk, reducing membrane disruption efficiency compared to linear alkyl chains (e.g., cetyl derivatives). However, its lower molecular weight enhances diffusion in aqueous media .

Eco-Toxicological and Regulatory Considerations

  • This compound: Limited ecotoxicity data available.
  • Dimethyldioctylammonium chloride : Classified as hazardous due to high aquatic toxicity (EC₅₀ < 1 mg/L) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.